

# Albaconazole broad-spectrum triazole antifungal

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## Compound Focus: Albaconazole

CAS No.: 187949-02-6

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## Chemical Profile and Mechanism of Action

**Albaconazole** (UR-9825) is a **triazole antifungal** characterized by a **7-chloro-quinazolin-4-one** core structure, which differentiates it from other azoles [1] [2]. Its mechanism of action is consistent with other azoles: it potently inhibits the fungal cytochrome P450 enzyme **lanosterol 14- $\alpha$ -demethylase (Erg11p/CYP51)** [1] [3] [4]. This inhibition disrupts the biosynthesis of **ergosterol**, an essential component of the fungal cell membrane, leading to the accumulation of toxic methylated sterols and ultimately to fungal cell growth arrest or death [5] [4] [6].

## In Vitro Antifungal Efficacy (MIC Data)

The following tables summarize the *in vitro* activity of **albaconazole** against various clinical isolates of **Candida species** and **filamentous fungi**, demonstrating its potent, broad-spectrum efficacy. MIC values are compared with standard antifungal drugs [1].

**Table 1: Minimum Inhibitory Concentration (MIC) of Albaconazole against *Candida* spp. ( $\mu\text{g/mL}$ )**

Strain / Compound	Albaconazole	Fluconazole	Voriconazole
<i>C. albicans</i> (CAAL93)	0.003 ± 0.002	0.062 ± 0.052	0.005 ± 0.001
<i>C. albicans</i> (CAAL97)	<0.001	0.018 ± 0.002	<0.003
<i>C. albicans</i> (DSY735)	0.063 ± 0.009	11.0 ± 0.2	0.101 ± 0.005
<i>C. krusei</i> (CAKR7)	0.022 ± 0.010	>30	0.549 ± 0.244
<i>C. glabrata</i> (CAGL2)	0.065 ± 0.012	7.7 ± 0.1	0.061 ± 0.020
<i>C. parapsilosis</i> (CAPA1)	0.018 ± 0.003	>30	0.925 ± 0.120

Table 2: Minimum Inhibitory Concentration (MIC) against Filamentous Fungi (µg/mL)

Strain / Compound	Albaconazole	Itraconazole	Voriconazole
<i>A. fumigatus</i> (ASFU7)	0.23 ± 0.01	0.42 ± 0.04	0.15 ± 0.01
<i>A. fumigatus</i> (ASFU13)	1.1 ± 0.3	>71	<0.35
<i>A. fumigatus</i> (ASFU17)	2.1 ± 0.1	>71	0.25 ± 0.3
<i>S. racemosum</i> (SCSP1)	0.5	Not Tested	0.125
<i>R. oryzae</i> (RHPU1)	0.5	Not Tested	2
<i>M. mucedo</i> (RHMI1)	1	Not Tested	8

## Key Experimental Protocols

For researchers aiming to replicate or build upon existing studies, here are summaries of key methodologies from the literature.

## Protocol for In Vitro Antifungal Susceptibility Testing

- **Method:** Broth microdilution susceptibility testing.
- **Standards:** For **Candida spp.** and **Aspergillus fumigatus**, the method described by Le Pape et al. was used. For other filamentous fungi, the **CLSI Broth Microdilution Method (M38)** was followed [1].
- **Procedure:** Prepare serial two-fold dilutions of **albaconazole** in an appropriate broth medium (e.g., RPMI-1640). Inoculate wells with a standardized suspension of fungal cells or spores (e.g.,  $(0.5 - 2.5 \times 10^3)$  CFU/mL for yeasts;  $(0.4 - 5 \times 10^4)$  CFU/mL for molds). Incubate plates at 35°C for 24-48 hours (yeasts) or 48 hours (molds). The **Minimum Inhibitory Concentration (MIC)** is defined as the lowest drug concentration that produces 100% inhibition of growth (for yeasts) or a 50% reduction in growth compared to the drug-free control (for molds) [1].

## Protocol for In Vivo Efficacy in Systemic Candidiasis

- **Animal Model:** Mice (e.g., immunocompromised or neutropenic models).
- **Infection:** Challenge mice intravenously with a lethal dose of **Candida** cells (e.g., *C. albicans*).
- **Treatment:** Administer **albaconazole** orally at various doses (e.g., 5-20 mg/kg), starting shortly after infection and continuing for multiple days.
- **Assessment:** Monitor survival rates over a defined period (e.g., 10-30 days) and quantify fungal burden in target organs (e.g., kidneys) by homogenizing tissue and plating serial dilutions to count Colony Forming Units (CFU) [1].

## Pharmacological Properties and Resistance

**Albaconazole's** pharmacological profile and its interaction with resistance mechanisms are critical for its application.

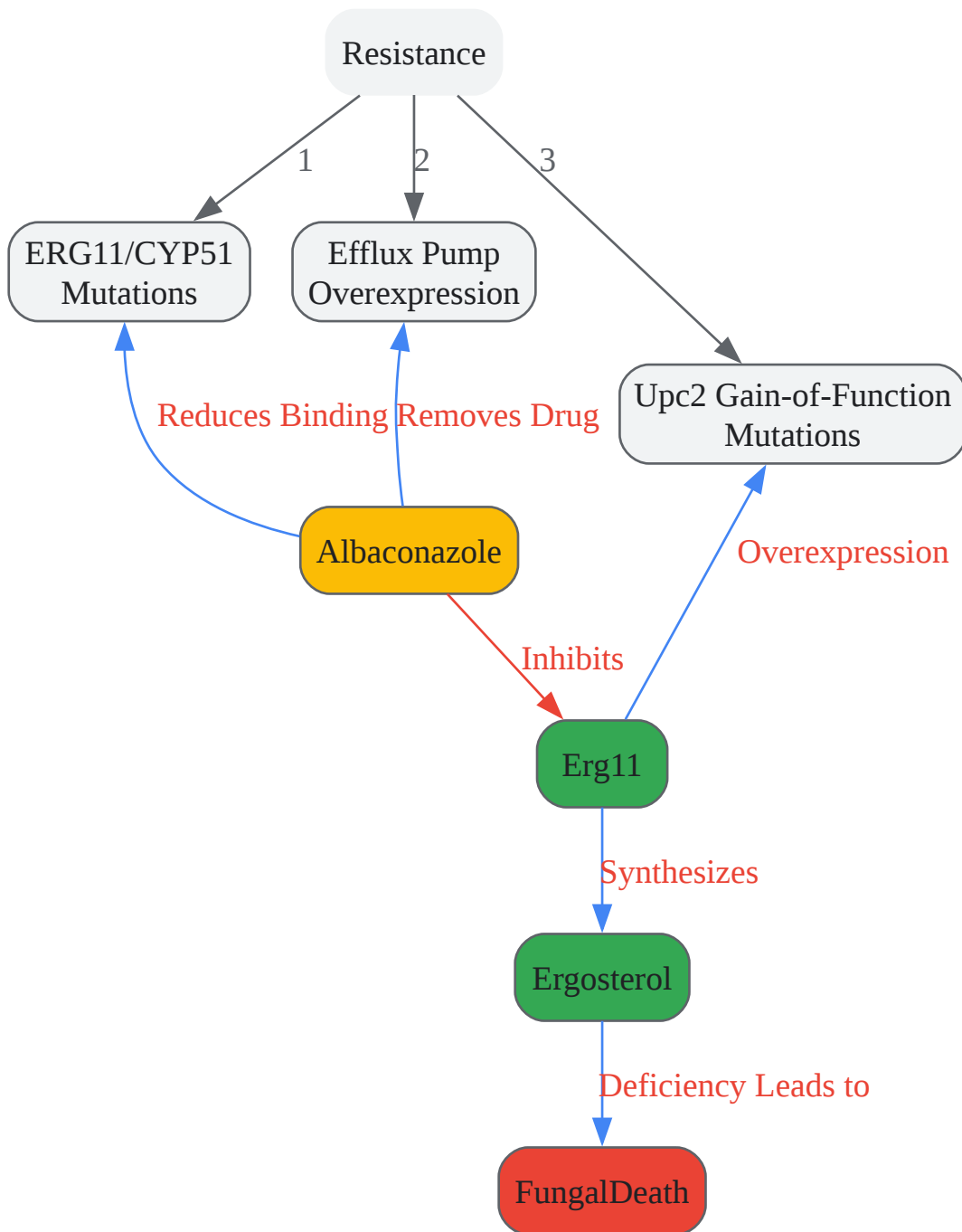
**Table 3: Key Physicochemical and Pharmacokinetic Properties**

Property	Value / Characteristic
clogP (Calculated log P)	2.14 - 2.56 [1] [3]
Plasma Protein Binding (PPB)	~98% [2]

Property	Value / Characteristic
Half-life	30 - 56 hours [2]
Volume of Distribution (Vd)	Very large [2]
Oral Bioavailability	Excellent in humans [1] [3]

- **Mechanisms of Resistance:** As with other azoles, resistance can arise through **genetic alterations in the drug target (ERG11/CYP51)**, **overexpression of ERG11**, and **upregulation of efflux pumps** that actively remove the drug from the fungal cell [5] [4]. In *Candida albicans*, gain-of-function mutations in the transcription factor **UPC2** can lead to constitutive overexpression of **ERG11**, conferring resistance [5].

The diagram below illustrates the core mechanism of action of **albaconazole** and the primary pathways through which resistance can develop.



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## Formulation Strategies to Overcome Limitations

A significant research focus is on developing novel formulations to overcome **albacozazole's** limitations.

- **Challenge:** **Albaconazole** is highly lipophilic, has poor water solubility, and a short plasma half-life in mice (<1 hour), complicating efficacy evaluation in preclinical models [3].
- **Advanced Formulations:** Research into **biodegradable polymeric nanocapsules (NCs)** has shown promise. These nanocapsules are designed to provide prolonged release, improve tissue targeting, and potentially reduce toxicity. They can be administered via subcutaneous (SC) or intramuscular (IM) routes, for which no injectable formulations currently exist [3].

## Current Status and Future Directions

**Albaconazole** has been evaluated in several **Phase I/II clinical trials** for conditions including candidal vulvovaginitis, tinea pedis, and onychomycosis [1] [2]. While global rights for **albaconazole** were acquired by Allergan (Actavis Inc.) from Palau Pharma, **Phase III trial results are not yet available** in the public domain, and the lack of an intravenous formulation remains a hurdle for treating acute infections [1] [2]. Future work is directed toward optimizing dosage forms and exploring its potential against other pathogens, such as **Trypanosoma cruzi**, the causative agent of Chagas disease [3].

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